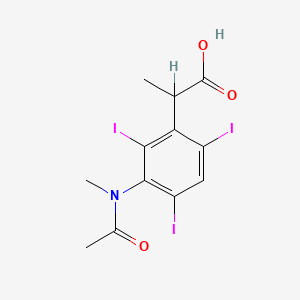
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid is a complex organic compound characterized by the presence of three iodine atoms, an N-methylacetamido group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring, followed by the introduction of the N-methylacetamido group and the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of other functional groups within the molecule.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated derivatives or amines.
Scientific Research Applications
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s affinity for certain proteins or enzymes. Additionally, the N-methylacetamido group and propionic acid moiety contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(N-methylacetamido)propanoic acid: This compound shares the N-methylacetamido and propionic acid moieties but lacks the iodine atoms.
Acetamide, N-methyl-: A simpler compound with only the N-methylacetamido group.
Uniqueness
The presence of three iodine atoms in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid distinguishes it from similar compounds
Properties
CAS No. |
23217-79-0 |
|---|---|
Molecular Formula |
C12H12I3NO3 |
Molecular Weight |
598.94 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C12H12I3NO3/c1-5(12(18)19)9-7(13)4-8(14)11(10(9)15)16(3)6(2)17/h4-5H,1-3H3,(H,18,19) |
InChI Key |
CJGNNXCKYVIXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


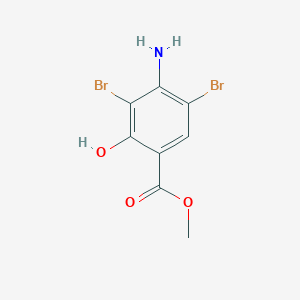

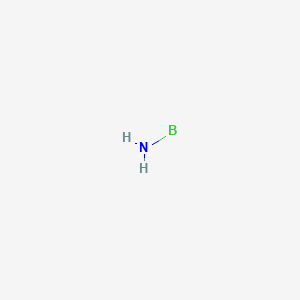
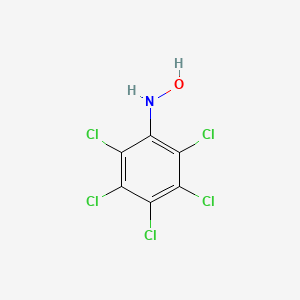
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)

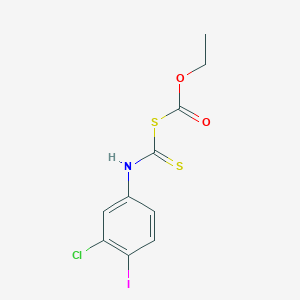
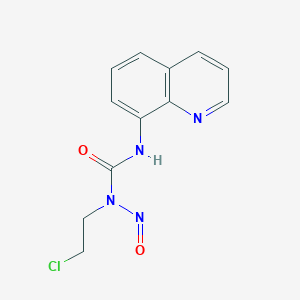



![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)


